Cas no 331856-26-9 (4-(2-FLUOROBENZYL)THIOMORPHOLINE)
4-(2-FLUOROBENZYL)THIOMORPHOLINE Chemical and Physical Properties
Names and Identifiers
-
- 4-(2-FLUOROBENZYL)THIOMORPHOLINE
- 4-[(2-fluorophenyl)methyl]thiomorpholine
- 331856-26-9
- AKOS027391313
- CS-0366257
- AG-690/11547058
- Z433866928
- AB00078503-01
- Cambridge id 5270827
-
- MDL: MFCD00811349
- Inchi: 1S/C11H14FNS/c12-11-4-2-1-3-10(11)9-13-5-7-14-8-6-13/h1-4H,5-9H2
- InChI Key: WLCOCKBYLLQKFB-UHFFFAOYSA-N
- SMILES: S1CCN(CC2C=CC=CC=2F)CC1
Computed Properties
- Exact Mass: 211.08309879g/mol
- Monoisotopic Mass: 211.08309879g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 171
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 28.5Ų
4-(2-FLUOROBENZYL)THIOMORPHOLINE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB432496-1 g |
4-(2-Fluorobenzyl)thiomorpholine |
331856-26-9 | 1g |
€594.40 | 2023-07-18 | ||
| abcr | AB432496-5 g |
4-(2-Fluorobenzyl)thiomorpholine |
331856-26-9 | 5g |
€1,373.40 | 2023-07-18 | ||
| Chemenu | CM517344-1g |
4-(2-Fluorobenzyl)thiomorpholine |
331856-26-9 | 97% | 1g |
$*** | 2023-05-30 | |
| abcr | AB432496-1g |
4-(2-Fluorobenzyl)thiomorpholine; . |
331856-26-9 | 1g |
€1621.70 | 2025-02-17 | ||
| abcr | AB432496-5g |
4-(2-Fluorobenzyl)thiomorpholine |
331856-26-9 | 5g |
€1373.40 | 2023-09-04 | ||
| Ambeed | A406086-1g |
4-(2-Fluorobenzyl)thiomorpholine |
331856-26-9 | 97% | 1g |
$419.0 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1436927-1g |
4-(2-Fluorobenzyl)thiomorpholine |
331856-26-9 | 97% | 1g |
¥4243.00 | 2024-05-18 |
4-(2-FLUOROBENZYL)THIOMORPHOLINE Suppliers
4-(2-FLUOROBENZYL)THIOMORPHOLINE Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on 4-(2-FLUOROBENZYL)THIOMORPHOLINE
4-(2-Fluorobenzyl)Thiomorpholine: A Comprehensive Overview
4-(2-Fluorobenzyl)Thiomorpholine (CAS No. 331856-26-9) is a unique organic compound that has garnered significant attention in the fields of chemistry and pharmacology. This compound, characterized by its thiomorpholine backbone and a fluorobenzyl substituent, exhibits a range of interesting properties that make it a valuable molecule for research and potential applications in drug development. In this article, we will delve into the structural features, synthesis methods, pharmacological activities, and the latest research findings related to 4-(2-Fluorobenzyl)Thiomorpholine.
The molecular structure of 4-(2-Fluorobenzyl)Thiomorpholine is defined by its thiomorpholine ring system, which consists of a six-membered ring with two sulfur atoms and two nitrogen atoms. The fluorobenzyl group attached to the morpholine ring introduces additional electronic and steric effects, which can significantly influence the compound's reactivity and biological activity. This structure makes 4-(2-Fluorobenzyl)Thiomorpholine a versatile molecule with potential applications in various chemical reactions and biological assays.
Recent studies have highlighted the importance of 4-(2-Fluorobenzyl)Thiomorpholine in drug discovery efforts. Researchers have explored its role as a potential lead compound for developing novel therapeutic agents targeting various diseases, including cancer, inflammation, and neurodegenerative disorders. The fluorine atom in the benzyl group is particularly significant due to its ability to enhance the lipophilicity of the molecule, which can improve its bioavailability and pharmacokinetic properties.
The synthesis of 4-(2-Fluorobenzyl)Thiomorpholine involves a series of well-established organic reactions. Typically, the process begins with the preparation of thiomorpholine derivatives through cyclization reactions involving appropriate thioamides or thioureas. The subsequent introduction of the fluorobenzyl group is achieved via nucleophilic substitution or coupling reactions, depending on the specific starting materials and reaction conditions. These methods have been optimized to ensure high yields and purity of the final product.
In terms of pharmacological activity, 4-(2-Fluorobenzyl)Thiomorpholine has shown promising results in preclinical studies. For instance, it has demonstrated potent anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways. Additionally, its ability to modulate cellular signaling pathways makes it a potential candidate for anticancer drug development. Recent research has also explored its role as a modulator of ion channels, further expanding its therapeutic potential.
The toxicity profile of 4-(2-Fluorobenzyl)Thiomorpholine is another critical aspect that has been extensively studied. Preclinical toxicity studies indicate that the compound exhibits low toxicity at therapeutic doses, making it a safer option for further development. However, long-term safety studies are still required to fully understand its safety profile and ensure its suitability for clinical use.
From an industrial perspective, the synthesis and characterization of 4-(2-Fluorobenzyl)Thiomorpholine have been optimized to meet the demands of large-scale production. Advanced purification techniques and quality control measures are employed to ensure that the final product meets stringent regulatory standards. This has enabled the compound to be widely used in academic research as well as in the pharmaceutical industry.
In conclusion, 4-(2-Fluorobenzyl)Thiomorpholine (CAS No. 331856-26-9) is a fascinating compound with diverse applications in chemistry and pharmacology. Its unique structure, coupled with promising pharmacological properties, positions it as a valuable tool in drug discovery and development. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, this compound is expected to play an increasingly important role in advancing medical science.
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